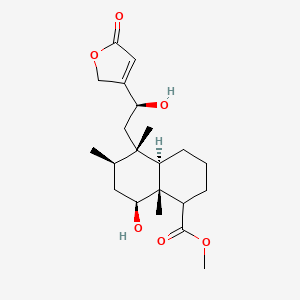

Ajugalide D

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14?,15+,16-,17+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMPRXRGZXNSLR-KNRKMXSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCCC2C(=O)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ajugalide D: Properties, Protocols, and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide D, a naturally occurring neoclerodane diterpene isolated from Ajuga taiwanensis, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities based on related compounds. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [Chan, 2005] |

| Molecular Weight | 380.48 g/mol | [Chan, 2005] |

| CAS Number | 853247-65-1 | [Chan, 2005] |

| Appearance | Colorless needles | [Chan, 2005] |

| Melting Point | 188—190 °C | [Chan, 2005] |

| Optical Rotation | [α]D²⁵ +38.7° (c 0.1, CHCl₃) | [Chan, 2005] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1] Insoluble in water. | General knowledge for this class of compounds |

Experimental Protocols

Isolation of this compound from Ajuga taiwanensis

The following protocol is based on the methodology described by Chan (2005) for the isolation of this compound.

Workflow for the Isolation of this compound

References

Ajugalide D CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a naturally occurring neoclerodane diterpene isolated from the plant Ajuga taiwanensis.[1] This technical guide provides a concise summary of the available scientific information on this compound, including its chemical properties and the context of its discovery. This document is intended to serve as a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for the identification, quantification, and handling of the compound in a research setting.

| Property | Value | Source |

| CAS Number | 853247-65-1 | [1] |

| Molecular Weight | 380.48 g/mol | [1] |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Class | Neoclerodane Diterpene | [1] |

Isolation and Characterization

This compound was first isolated and characterized in 2005 from the whole plant of Ajuga taiwanensis. The isolation process involved phytochemical investigation of the plant material, leading to the identification of several neoclerodane diterpenes, including four new compounds at the time: ajugalide-A, -B, -C, and -D.[1]

Experimental Protocol: Isolation of this compound

The following is a summary of the experimental methodology for the isolation of this compound as described in the initial discovery.[1]

-

Extraction: The air-dried whole plant material of Ajuga taiwanensis is extracted with a suitable solvent (e.g., methanol) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the ethyl acetate-soluble fraction) is subjected to a series of chromatographic techniques for further purification. This multi-step process often includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the components into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable column (e.g., a reversed-phase C18 column) and a mobile phase (e.g., a mixture of methanol and water) to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups present in the molecule.

-

Biological Activity and Signaling Pathways

As of the current date, there is a notable scarcity of published research specifically investigating the biological activity, mechanism of action, and associated signaling pathways of this compound. While the broader class of neoclerodane diterpenes from the Ajuga genus has been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, these findings have not been specifically attributed to this compound.

It is important to note that a related compound, Ajugalide-B (also known as ATMA), isolated from the same plant, has been studied more extensively. Research on Ajugalide-B has indicated its potential as an anti-cancer agent that can induce a specific form of apoptosis known as anoikis. However, it is crucial to emphasize that these findings for Ajugalide-B cannot be directly extrapolated to this compound without specific experimental validation.

Due to the lack of available data on signaling pathways directly modulated by this compound, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the biological functions of this compound.

Conclusion

This compound is a structurally characterized neoclerodane diterpene with a defined chemical identity. However, its biological role remains largely unexplored. The information provided in this guide serves as a starting point for researchers who may be interested in investigating the potential therapeutic applications of this natural product. Future studies are warranted to uncover the pharmacological profile of this compound and to determine if it shares any of the biological activities observed in other related compounds from Ajuga taiwanensis.

References

Ajugalide D: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neo-clerodane diterpene, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound in Ajuga species, with a focus on Ajuga taiwanensis, the plant from which it was first isolated. This document also details the experimental protocols for its extraction and isolation and explores potential signaling pathways based on related compounds.

Natural Abundance and Yield of this compound

This compound was first reported as a new neo-clerodane diterpene isolated from the phytochemical investigation of Ajuga taiwanensis.[1] In the inaugural study by Chan (2005), several neo-clerodane diterpenes were isolated from the aerial parts of this plant. While the study successfully elucidated the structure of this compound, it did not provide quantitative data regarding its natural abundance or yield from the plant material.

Subsequent literature on other Ajuga species, such as Ajuga remota and Ajuga bracteosa, has focused on the isolation and identification of other neo-clerodane diterpenes, but specific quantitative analysis of this compound remains largely unreported.[2][3] The concentration of these compounds can vary significantly depending on the plant's geographical location, harvesting time, and the specific extraction and purification methods employed.

The following table summarizes the neo-clerodane diterpenes isolated from Ajuga taiwanensis in the study by Chan (2005). It is important to note that the yields are not specified in the original publication.

| Compound Name | Molecular Formula | Compound Type | Source Species |

| Ajugalide-A | C₂₉H₃₈O₁₁ | neo-clerodane diterpene | Ajuga taiwanensis |

| Ajugalide-B | C₂₉H₃₈O₁₀ | neo-clerodane diterpene | Ajuga taiwanensis |

| Ajugalide-C | C₂₇H₃₆O₉ | neo-clerodane diterpene | Ajuga taiwanensis |

| This compound | C₂₇H₃₆O₁₀ | neo-clerodane diterpene | Ajuga taiwanensis |

| Ajugamacrin B | C₂₉H₄₀O₁₀ | neo-clerodane diterpene | Ajuga taiwanensis |

| Ajugapantin A | C₂₉H₄₀O₁₀ | neo-clerodane diterpene | Ajuga taiwanensis |

| Ajugamarin C1 | C₂₉H₃₈O₁₁ | neo-clerodane diterpene | Ajuga taiwanensis |

Experimental Protocols

The isolation of this compound from Ajuga taiwanensis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Chan (2005).[1]

Plant Material and Extraction

-

Plant Material : The aerial parts of Ajuga taiwanensis are collected, air-dried, and pulverized.

-

Extraction : The powdered plant material is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning : The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The neo-clerodane diterpenes, including this compound, are typically found in the ethyl acetate fraction.

Chromatographic Isolation and Purification

-

Silica Gel Column Chromatography : The EtOAc-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC) : Fractions containing the compounds of interest are further purified using preparative TLC on silica gel plates, with a suitable solvent system (e.g., n-hexane-acetone).

-

High-Performance Liquid Chromatography (HPLC) : Final purification of the isolated compounds is achieved by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.[2][4]

The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Figure 1: Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound have not yet been elucidated. However, research on a closely related compound, Ajugalide-B, also isolated from Ajuga taiwanensis, provides valuable insights into the potential biological activities of this class of neo-clerodane diterpenes.

Ajugalide-B has been shown to induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, in tumor cell lines. This effect is mediated by the disruption of the focal adhesion complex. While the direct targets of Ajugalide-B within this pathway are still under investigation, its activity suggests that it may interfere with key signaling nodes that regulate cell adhesion and survival.

The anoikis signaling pathway is a complex network involving integrins, focal adhesion kinase (FAK), and downstream effectors that ultimately lead to the activation of caspases and apoptosis. The disruption of this pathway by compounds like Ajugalide-B is a promising strategy for the development of anti-cancer therapeutics.

Figure 2: Conceptual diagram of the anoikis pathway potentially targeted by Ajugalide-B.

Conclusion and Future Directions

This compound represents an intriguing natural product from Ajuga taiwanensis with potential for further scientific investigation. While its natural abundance and yield have not been quantified, the established isolation protocols provide a solid foundation for obtaining this compound for research purposes. The biological activity of the related Ajugalide-B in inducing anoikis highlights a promising avenue for exploring the therapeutic potential of this compound, particularly in the context of cancer research.

Future research should focus on:

-

Developing and validating analytical methods for the quantification of this compound in various Ajuga species.

-

Investigating the biological activities of this compound, including its cytotoxic and anti-proliferative effects.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies will be crucial for unlocking the full therapeutic potential of this neo-clerodane diterpene and for the development of novel drug candidates.

References

- 1. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Avenue? A Structural Exploration of Ajugalide D's Biological Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide D, a neo-clerodane diterpene isolated from Ajuga taiwanensis, presents a compelling case for further investigation into its therapeutic potential. While direct experimental evidence of its biological activities remains to be published, its chemical architecture, shared with a class of compounds known for a wide array of pharmacological effects, provides a strong foundation for predictive analysis. This technical guide synthesizes the current understanding of neo-clerodane diterpenoids, extrapolates the potential cytotoxic and anti-inflammatory activities of this compound based on structure-activity relationships, and provides detailed experimental protocols to validate these hypotheses. Through a comprehensive, data-driven approach, this paper aims to catalyze further research into this compound as a potential lead compound in drug discovery.

Introduction: The Promise of Neo-clerodane Diterpenoids

The neo-clerodane diterpenoids are a diverse family of natural products predominantly found in the Lamiaceae family of plants.[1] These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and insect antifeedant properties.[1][2] Their complex and varied chemical structures offer a rich scaffold for the development of novel therapeutic agents.

This compound, isolated from the plant Ajuga taiwanensis, is a member of this promising class of molecules.[3] Although its specific biological functions have not yet been reported in the scientific literature, its structural features suggest that it may share the pharmacological profile of its chemical relatives. This document will explore the potential biological activities of this compound by examining its structure in the context of established structure-activity relationships (SAR) within the neo-clerodane diterpenoid family.

Structural Analysis of this compound

The chemical structure of this compound is characterized by the core neo-clerodane skeleton, a bicyclic system composed of a decalin ring fused to a side chain at C-9.

Key Structural Features of this compound:

-

Neo-clerodane Core: Provides the fundamental framework of the molecule.

-

Butenolide Moiety: The side chain at C-9 is modified into a butenolide ring, a feature common in many bioactive neo-clerodane diterpenoids. The presence and nature of this lactone ring are often crucial for biological activity.

-

Oxygenation Pattern: The specific placement of hydroxyl and other oxygen-containing functional groups on the decalin ring system is a key determinant of the compound's pharmacological properties.

Predicted Biological Activities Based on Structure-Activity Relationships (SAR)

By comparing the structure of this compound with that of other neo-clerodane diterpenoids with known biological activities, we can infer its potential therapeutic applications.

Potential Cytotoxic Activity

Many neo-clerodane diterpenoids exhibit significant cytotoxic activity against various cancer cell lines.[1][4] The presence of an α,β-unsaturated lactone, such as the butenolide ring in this compound, is often associated with this activity. This moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins, thereby disrupting cellular function and inducing apoptosis.

Table 1: Cytotoxic Activity of Selected Neo-clerodane Diterpenoids

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) |

| Guevarain B | Salvia guevarae | K562 | 33.1 ± 1.3 |

| 6α-hydroxy-patagonol acetonide | Salvia guevarae | K562 | 39.8 ± 1.5 |

Data sourced from a study on neo-clerodane diterpenoids from Salvia guevarae.[5]

Based on these structure-activity relationships, it is hypothesized that this compound may exhibit cytotoxic activity against various cancer cell lines.

Potential Anti-inflammatory Activity

Neo-clerodane diterpenoids have also been widely reported to possess anti-inflammatory properties.[6] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways. The α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond has been identified as a key structural feature for anti-inflammatory activity in some neo-clerodane diterpenoids.[7]

Table 2: Anti-inflammatory Activity of Selected Neo-clerodane Diterpenoids (Inhibition of NO Production)

| Compound | Source Organism | IC50 (µM) |

| Compound 36 (unnamed) | Scutellaria barbata | 10.6 |

| 2-oxo-patagonal | Salvia guevarae | 26.4 ± 0.4 |

| 6α-hydroxy-patagonol acetonide | Salvia guevarae | 17.3 ± 0.5 |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | Salvia guevarae | 13.7 ± 2.0 |

Data sourced from studies on diterpenoids from Scutellaria barbata and Salvia guevarae.[5][7]

Given its structural features, this compound is predicted to possess anti-inflammatory activity, likely through the inhibition of nitric oxide production and potentially through the modulation of key inflammatory pathways.

Proposed Experimental Protocols for Activity Validation

To validate the predicted biological activities of this compound, the following standard in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11][12]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Figure 1. Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.

Figure 2. Workflow for the nitric oxide inhibition assay.

Potential Signaling Pathways for Further Investigation

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB signaling pathway. Further studies could investigate the effect of this compound on the phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB. A study on a neo-clerodane diterpenoid from Scutellaria barbata showed that it suppresses NF-κB signaling by inhibiting IκBα phosphorylation.[7]

References

- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages [mdpi.com]

- 6. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. he02.tci-thaijo.org [he02.tci-thaijo.org]

Preliminary Screening of Neoclerodane Diterpenoids for Cytotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the preliminary screening process for the cytotoxic effects of neoclerodane diterpenoids, a class of natural compounds. As of the latest literature review, specific cytotoxic data for Ajugalide D is not publicly available. Therefore, this guide utilizes data from closely related neoclerodane diterpenoids and established experimental protocols to illustrate the screening process.

Introduction

Neoclerodane diterpenoids are a large and structurally diverse group of natural products isolated from various plant species, particularly from the genus Ajuga.[1] Many of these compounds have garnered significant interest in the field of drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The cytotoxic potential of neoclerodane diterpenoids makes them promising candidates for the development of novel anticancer agents.

This technical guide outlines a comprehensive approach to the preliminary screening of neoclerodane diterpenoids for their cytotoxic effects. It covers essential experimental protocols, data presentation strategies, and the visualization of relevant biological pathways and workflows. While using the broader class of neoclerodane diterpenoids as a framework, we will refer to the general processes that would be applicable to a specific compound like this compound.

Data Presentation: Cytotoxicity of Neoclerodane Diterpenoids

A crucial first step in assessing the potential of a compound is to determine its cytotoxic activity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative cytotoxic data for several neoclerodane diterpenoids against different cancer cell lines, illustrating how such data is typically presented.

| Compound Name | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Ajugalide-B (ATMA) | A549 (Lung Carcinoma) | MTT | Not specified | [4] |

| Ajugacumbin A | A549 (Lung Carcinoma) | CCK-8 | 71.4 | [5] |

| Ajugamarin A1 | A549 (Lung Carcinoma) | CCK-8 | 76.7 | [5] |

| Ajugacumbin A | HeLa (Cervical Cancer) | CCK-8 | 71.6 | [5] |

| Ajugamarin A1 | HeLa (Cervical Cancer) | CCK-8 | 0.539 | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable scientific research. The following sections provide methodologies for key experiments in the preliminary cytotoxic screening of a neoclerodane diterpenoid.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include A549 (lung), HeLa (cervical), MCF-7 (breast), and HCT116 (colon).

-

Culture Medium: The choice of culture medium is cell-line dependent. For example, A549 and HeLa cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a neoclerodane diterpenoid) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions of the compound are then prepared in the culture medium and added to the wells. A vehicle control (medium with DMSO) and a blank (medium only) should be included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are invaluable tools for understanding complex experimental processes and biological mechanisms.

Caption: Experimental workflow for the preliminary cytotoxic screening of a neoclerodane diterpenoid.

Many cytotoxic natural products induce cell death through the process of apoptosis. Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7][8]

Caption: Simplified diagram of the major apoptosis signaling pathways.

Conclusion

The preliminary screening for cytotoxic effects is a critical phase in the evaluation of natural products as potential therapeutic agents. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute initial cytotoxicity studies on neoclerodane diterpenoids. While specific data on this compound remains to be elucidated, the methodologies and approaches outlined herein, based on studies of related compounds, offer a robust starting point for its investigation and for the broader exploration of this promising class of natural products. Future studies should aim to determine the specific cytotoxic profile of this compound and to elucidate its mechanism of action.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Silico Prediction of Ajugalide D Targets and Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide D, a neoclerodane diterpene isolated from Ajuga taiwanensis, represents a class of natural products with potential therapeutic applications. Elucidating the molecular targets and mechanisms of action of such compounds is a critical step in the drug discovery pipeline. This technical guide provides an in-depth overview of a systematic in silico approach to predict and characterize the protein targets of this compound. By leveraging a combination of computational techniques, including ligand-based similarity analysis, molecular docking, and network pharmacology, we can generate a high-confidence list of putative targets. This guide further details the experimental protocols necessary to validate these computational predictions and map the downstream signaling pathways. The methodologies and workflows presented herein are designed to serve as a comprehensive resource for researchers engaged in the exploration of novel bioactive compounds.

Introduction to this compound and In Silico Target Prediction

This compound is a structurally complex natural product belonging to the neoclerodane diterpene family. While its precise biological activities are not extensively characterized, related compounds from the Ajuga genus have demonstrated a range of effects, including anti-inflammatory and cytotoxic properties. A related compound, Ajugalide-B, has been shown to induce a specific form of apoptosis known as anoikis by disrupting the focal adhesion complex through the decreased phosphorylation of paxillin and focal adhesion kinase (FAK).[1][2] This suggests that this compound may also modulate key signaling pathways involved in cell adhesion, proliferation, and survival.

In silico target prediction has emerged as a powerful and cost-effective strategy to accelerate the identification of molecular targets for novel compounds.[3][4][5] These computational approaches utilize the three-dimensional structure of the compound and known protein structures to predict binding interactions. By integrating various computational tools, it is possible to construct a comprehensive profile of potential targets and formulate testable hypotheses about the compound's mechanism of action. This guide will outline a hypothetical workflow for the in silico prediction of this compound targets.

In Silico Target Prediction Workflow

The prediction of protein targets for a novel compound like this compound can be approached through a multi-step computational workflow. This workflow is designed to first identify potential targets through broad, similarity-based methods and then refine these predictions using more rigorous, structure-based techniques.

Hypothetical Predicted Targets of this compound

Based on the workflow described above, a hypothetical set of high-confidence protein targets for this compound has been generated. These targets were selected based on their prevalence in inflammatory and cancer-related signaling pathways, which are plausible areas of activity for a neoclerodane diterpene.

Table 1: Hypothetical High-Confidence Targets of this compound

| Target Protein | Gene Name | UniProt ID | Cellular Function | Predicted Binding Affinity (kcal/mol) | Docking Score |

| Phosphoinositide 3-kinase gamma | PIK3CG | P48736 | Cell growth, proliferation, differentiation, motility, survival | -9.8 | -10.2 |

| Mitogen-activated protein kinase 14 | MAPK14 | Q16539 | Inflammatory response, cell stress, apoptosis | -9.5 | -9.9 |

| Cyclooxygenase-2 | PTGS2 | P35354 | Inflammation, pain | -9.2 | -9.6 |

| Nuclear factor kappa-B p65 subunit | RELA | Q04206 | Transcription factor in inflammation and immunity | -8.9 | -9.1 |

| B-cell lymphoma 2 | BCL2 | P10415 | Apoptosis regulation | -8.7 | -9.0 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Predicted Signaling Pathways and Mechanisms of Action

The predicted targets of this compound are key nodes in several important signaling pathways. Network pharmacology analysis can help to visualize the relationships between these targets and elucidate the potential mechanisms through which this compound exerts its biological effects.

PI3K/Akt Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions. The hypothetical strong binding of this compound to PI3Kγ suggests a potential inhibitory role in the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. By potentially targeting key components of this pathway, this compound may exert anti-inflammatory effects.

Experimental Validation Protocols

The computational predictions for this compound's targets must be validated through rigorous experimental testing. The following are detailed protocols for key validation experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target) to 80-90% confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control for a specified time.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Collect the supernatants containing the soluble proteins. Analyze the amount of the soluble target protein at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.

Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Ligand Injection: Inject a series of concentrations of this compound over the sensor surface.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized protein. This change is proportional to the mass of bound ligand.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). A low K_D value indicates high binding affinity.

Table 2: Hypothetical SPR Binding Kinetics for this compound

| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| PIK3CG | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |

| MAPK14 | 3.5 x 10⁴ | 8.1 x 10⁻⁴ | 23.1 |

| PTGS2 | 8.9 x 10⁴ | 1.5 x 10⁻³ | 16.9 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Downstream Signaling Analysis by Western Blot

To confirm that the binding of this compound to its predicted target has a functional consequence, it is essential to analyze the downstream signaling events.

Protocol:

-

Cell Treatment: Treat the cells with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated (active) and total forms of the downstream signaling proteins (e.g., phospho-Akt and total Akt).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the downstream proteins.

Conclusion

The in silico approach detailed in this guide provides a robust framework for the rapid identification of potential molecular targets and mechanisms of action for novel natural products like this compound. By integrating computational predictions with rigorous experimental validation, researchers can significantly accelerate the drug discovery process. The hypothetical targets and pathways presented for this compound serve as an illustrative example of how these methodologies can be applied to generate testable hypotheses and guide further investigation into the therapeutic potential of this and other bioactive compounds.

References

- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Ajugalide D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide D is a member of the Ajuga genus of plants, which have been noted for their potential therapeutic properties, including anti-inflammatory and cytotoxic effects. This document provides a comprehensive set of detailed experimental protocols for the in vitro evaluation of this compound. The protocols outlined herein describe methods to assess its cytotoxicity, anti-inflammatory activity, and apoptosis-inducing potential. Furthermore, this guide details the investigation of the underlying molecular mechanisms through the analysis of key signaling pathways, such as NF-κB and MAPK. This document is intended to serve as a foundational resource for researchers initiating in vitro studies on this compound.

Cytotoxicity Assessment of this compound

A crucial initial step in the in vitro evaluation of any potential therapeutic compound is to determine its cytotoxic profile. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Expected Data Presentation

The results of the MTT assay can be summarized in a table to clearly present the dose-dependent effect of this compound on cell viability.

| This compound (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 4.7 |

| 5 | 90 ± 5.5 | 85 ± 4.9 | 78 ± 5.3 |

| 10 | 75 ± 6.1 | 65 ± 5.8 | 55 ± 6.0 |

| 25 | 52 ± 5.8 | 40 ± 5.2 | 30 ± 4.9 |

| 50 | 30 ± 4.7 | 20 ± 4.1 | 15 ± 3.8 |

| 100 | 15 ± 3.9 | 8 ± 2.5 | 5 ± 2.1 |

Anti-Inflammatory Activity Assessment

This compound's potential to mitigate inflammatory responses can be investigated by measuring its effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound (stock solution in DMSO)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete DMEM and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.

Expected Data Presentation

The inhibitory effects of this compound on inflammatory mediators can be presented in a tabular format.

| Treatment | NO Production (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | 2.1 ± 0.3 | 50 ± 8.5 | 35 ± 6.2 |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250 ± 110 | 980 ± 95 |

| LPS + this compound (1 µM) | 42.5 ± 3.5 | 1100 ± 105 | 900 ± 88 |

| LPS + this compound (5 µM) | 30.2 ± 2.8 | 850 ± 92 | 650 ± 75 |

| LPS + this compound (10 µM) | 15.7 ± 1.9 | 450 ± 55 | 320 ± 45 |

Apoptosis Induction Assessment

To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay can be employed.

Experimental Protocol: Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[1]

Materials:

-

Human cancer cell line

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.[1]

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Expected Data Presentation

The percentage of cells in each quadrant can be summarized in a table.

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (IC₅₀) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |

| This compound (2x IC₅₀) | 35.1 ± 4.2 | 45.3 ± 3.9 | 19.6 ± 2.5 |

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the observed anti-inflammatory and apoptotic effects of this compound, the modulation of key signaling pathways like NF-κB and MAPK can be investigated using Western blotting.

Experimental Protocol: Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells (for inflammation) or cancer cells (for apoptosis)

-

This compound

-

LPS (for inflammation studies)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-p-p65, anti-IκBα, anti-p-IκBα, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-JNK, anti-p-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells with this compound (and LPS if applicable) as described in the previous protocols for the desired time points.

-

Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Testing Ajugalide D Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpene isolated from plants of the Ajuga genus. This class of compounds, along with related phytoecdysteroids from the same genus, has garnered scientific interest due to a range of potential biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Preliminary research on analogous compounds, such as Ajugalide-B, suggests potential anti-cancer activity through the induction of anoikis (a form of apoptosis) and inhibition of cell migration. These application notes provide a comprehensive guide with detailed protocols for investigating the bioactivity of this compound in cell culture models, focusing on its potential cytotoxic, apoptotic, and anti-inflammatory properties.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in evaluating the bioactivity of a compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a widely used, reliable colorimetric method for this purpose.

Data Presentation: Cytotoxicity of this compound

The results of a cytotoxicity assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. Data should be recorded and presented in a clear, tabular format for easy comparison across different cell lines and treatment durations.

| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) (e.g., Doxorubicin) |

| A549 (Lung Carcinoma) | 24 | Data to be determined | e.g., 1.5 ± 0.2 |

| A549 (Lung Carcinoma) | 48 | Data to be determined | e.g., 0.8 ± 0.1 |

| MCF-7 (Breast Cancer) | 24 | Data to be determined | e.g., 2.1 ± 0.3 |

| MCF-7 (Breast Cancer) | 48 | Data to be determined | e.g., 1.2 ± 0.2 |

| RAW 264.7 (Macrophage) | 24 | Data to be determined | e.g., >50 |

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Target cancer cell lines (e.g., A549, MCF-7) and/or inflammatory cell lines (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated controls.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Investigation of Apoptosis Induction

To determine if the cytotoxic effect of this compound is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC and Propidium Iodide (PI) assay is a standard method for detecting early and late-stage apoptosis by flow cytometry.

Data Presentation: Apoptosis Induction by this compound

Results should be quantified and presented in a table, showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) for different concentrations of this compound.

| Treatment (Concentration) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Vehicle Control | e.g., 95.2 ± 1.5 | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.4 | e.g., 1.2 ± 0.3 |

| This compound (0.5 x IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (1 x IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Camptothecin) | e.g., 40.5 ± 3.2 | e.g., 35.8 ± 2.8 | e.g., 18.5 ± 2.1 | e.g., 5.2 ± 1.1 |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Cells treated with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 24 hours). Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[2]

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 300 x g for 5 minutes.[2]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[3]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel. Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[3]

Evaluation of Anti-Inflammatory Activity

The potential anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Data Presentation: Inhibition of Inflammatory Mediators

Summarize the inhibitory effects of this compound on NO, TNF-α, and IL-6 production in tables.

Table 3.1: Inhibition of Nitric Oxide Production | Treatment (Concentration) | NO Concentration (µM) | % Inhibition | IC50 (µM) | | :--- | :--- | :--- | :--- | | Control (No LPS) | e.g., < 2.0 | - | - | | LPS (1 µg/mL) | e.g., 45.2 ± 3.1 | 0 | - | | LPS + this compound (1 µM) | Data to be determined | Data to be determined | \multirow{4}{*}{\parbox{2cm}{\centering Data to be determined}} | | LPS + this compound (10 µM) | Data to be determined | Data to be determined | | LPS + this compound (50 µM) | Data to be determined | Data to be determined | | LPS + Positive Control (e.g., L-NAME) | e.g., 8.5 ± 1.2 | e.g., 81.2 ± 2.7 |

Table 3.2: Inhibition of Pro-inflammatory Cytokine Production

| Treatment (Concentration) | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) |

|---|---|---|---|---|

| LPS (1 µg/mL) | e.g., 3500 ± 250 | 0 | e.g., 1800 ± 150 | 0 |

| LPS + this compound (1 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| LPS + this compound (10 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| LPS + this compound (50 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| LPS + Positive Control (e.g., Dexamethasone) | e.g., 700 ± 60 | e.g., 80.0 ± 1.7 | e.g., 450 ± 40 | e.g., 75.0 ± 2.2 |

Experimental Protocol: Nitric Oxide (Griess Assay) and Cytokine (ELISA) Measurement

Materials:

-

RAW 264.7 macrophage cell line

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[4]

-

Sodium nitrite (for standard curve)

-

ELISA kits for mouse TNF-α and IL-6

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Cytokine Measurement (ELISA):

Investigation of Cell Migration and Signaling Pathways

Given the known effects of the related compound Ajugalide-B on cell migration and focal adhesion, it is pertinent to investigate this compound's impact on these processes.

Experimental Protocol: Wound Healing (Scratch) Assay

This assay provides a simple method to assess collective cell migration.

Materials:

-

Confluent monolayer of cells (e.g., A549) in a 6-well or 12-well plate

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create Wound: Once cells reach 95-100% confluency, create a straight "scratch" in the monolayer with a sterile pipette tip.[9]

-

Wash: Gently wash the wells with PBS to remove detached cells.[10]

-

Treatment: Add fresh medium containing this compound at non-toxic concentrations.

-

Imaging: Capture an image of the scratch at time 0. Place the plate back in the incubator.

-

Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).[9]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Potential Signaling Pathway Analysis

Based on related compounds, this compound may interfere with key signaling pathways involved in cell survival, proliferation, and migration. Western blotting can be used to analyze the phosphorylation status of key proteins in these pathways.

Potential Targets:

-

Focal Adhesion Pathway: Phospho-FAK, Phospho-Paxillin

-

PI3K/Akt Pathway: Phospho-Akt, Phospho-mTOR

Protocol: Western Blotting

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[11]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-FAK, FAK, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

These protocols provide a robust framework for the initial characterization of this compound's bioactivity. The specific cell lines, compound concentrations, and incubation times should be optimized for each experimental setup.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bmgrp.com [bmgrp.com]

- 9. clyte.tech [clyte.tech]

- 10. Scratch Wound Healing Assay [bio-protocol.org]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Testing Ajugalide D Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpene isolated from Ajuga taiwanensis. While direct studies on the anticancer properties of this compound are limited, a closely related compound from the same plant, Ajugalide-B (also known as ATMA), has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. This document provides recommended cell lines and detailed protocols for testing the anticancer activity of this compound, based on the known mechanism of action of Ajugalide-B. It is hypothesized that this compound may exhibit a similar biological profile due to its structural similarity to Ajugalide-B.

The primary mechanism of action of Ajugalide-B involves the induction of anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix (ECM). This is achieved by disrupting the focal adhesion complex through the decreased phosphorylation of key proteins such as paxillin and focal adhesion kinase (FAK), leading to the activation of caspase-8.[1][2]

Recommended Cell Lines

Based on the activity of Ajugalide-B, the following cell lines are recommended for the initial screening of this compound's anticancer effects. These lines have shown sensitivity to compounds that induce anoikis and inhibit cell migration.

| Cell Line | Cancer Type | Key Characteristics |

| A549 | Human Lung Carcinoma | Well-characterized for studies on apoptosis, anoikis, and cell migration.[1][2] |

| MCF-7 | Human Breast Adenocarcinoma | Commonly used for screening anticancer compounds and studying apoptotic pathways.[1] |

| PC-3 | Human Prostate Adenocarcinoma | A suitable model for investigating anchorage-independent growth and cell migration. |

| HCT116 | Human Colon Carcinoma | Widely used for studies on apoptosis and cell cycle regulation. |

Quantitative Data Summary (Ajugalide-B)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Ajugalide-B in various cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| A549 | Human Lung Carcinoma | ~15 µM | 48 hours |

| MCF-7 | Human Breast Adenocarcinoma | ~20 µM | 48 hours |

| PC-3 | Human Prostate Adenocarcinoma | ~18 µM | 48 hours |

| HepG2 | Human Hepatocellular Carcinoma | ~25 µM | 48 hours |

Note: The above data is for Ajugalide-B and should be used as a reference for designing dose-response studies for this compound.

Signaling Pathway of Ajugalide-B

The proposed signaling pathway for Ajugalide-B-induced anoikis is depicted below. It is recommended to investigate these key signaling nodes when evaluating the mechanism of Ajugal tode D.

Caption: Proposed signaling pathway for Ajugalide-induced anoikis.

Experimental Workflow

The following diagram outlines a recommended experimental workflow for the comprehensive evaluation of this compound's anticancer activity.

Caption: Recommended experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Recommended cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anoikis Assay (Poly-HEMA Coated Plates)

This assay determines the ability of this compound to induce apoptosis in anchorage-independent conditions.

Materials:

-

Poly(2-hydroxyethyl methacrylate) (Poly-HEMA)

-

95% Ethanol

-

6-well plates

-

Recommended cancer cell lines

-

Complete culture medium

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Protocol:

-

Prepare a 12 mg/mL solution of Poly-HEMA in 95% ethanol.

-

Coat the wells of a 6-well plate with 1 mL of the Poly-HEMA solution and allow it to air dry completely in a sterile hood.

-

Wash the coated wells twice with sterile PBS.

-

Seed cells at a density of 1 x 10⁵ cells/well in the Poly-HEMA coated plates with complete culture medium containing different concentrations of this compound.

-

Incubate for 24-48 hours.

-

Collect the cells and wash them with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Recommended cancer cell lines

-

6-well plates

-

Complete culture medium

-

Sterile 200 µL pipette tips

-

This compound

-

Microscope with a camera

Protocol:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing sub-lethal concentrations of this compound (determined from the MTT assay).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the proposed signaling pathway.

Materials:

-

Recommended cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FAK, anti-phospho-FAK, anti-paxillin, anti-phospho-paxillin, anti-caspase-8, anti-cleaved caspase-8, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Neo-clerodane Diterpenoid Treatment in Cell-Based Assays